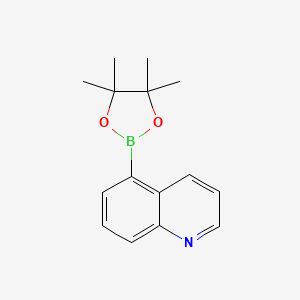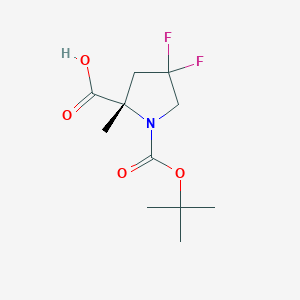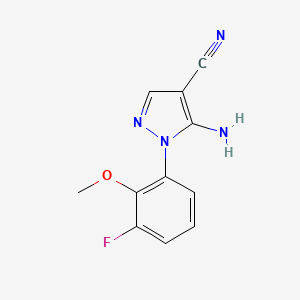
5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (5-AFMPC) is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a nitrogen-containing heterocyclic compound, which has been studied for its potential medicinal properties and its ability to act as a ligand in coordination chemistry. 5-AFMPC has been used in the synthesis of various compounds, including drugs, and has been studied for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the effectiveness of pyrazole derivatives, including those related to 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile, in antimicrobial applications. For instance, a study by Puthran et al. (2019) synthesized novel Schiff bases using a similar compound and found that some derivatives exhibited excellent antimicrobial activity, suggesting potential uses in combating microbial infections (Puthran et al., 2019).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of various novel chemical derivatives. Ali et al. (2016) explored the aldol condensation of a similar pyrazole-4-carbonitrile compound with benzaldehyde, leading to new pyrazoles, pyrimidines, and azolopyrimidine derivatives, which may have significant applications in chemical research and industry (Ali et al., 2016).
Green Synthetic Methods
In 2022, a study focused on developing a sustainable microwave-assisted scheme for synthesizing Schiff base compounds of pyrazole nuclei, showcasing an environmentally friendly method of producing compounds with pharmacological activities, including antimicrobial and anticancer properties (Karati et al., 2022).
One-Pot Synthesis Methods
A one-pot, multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile using recyclable catalysts was developed by Poonam and Singh (2019), demonstrating an efficient and potentially scalable method for producing these compounds (Poonam & Singh, 2019).
Antitumor and Antimicrobial Activities
El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives from a similar compound and screened them for antibacterial and antifungal activities. Some derivatives also showed promising antitumor activity, indicating potential in medicinal chemistry (El-Borai et al., 2012).
Electronic and Spectral Properties
A study in 2022 investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, indicating its potential in applications like antiarthritic treatments and enhancing Raman activity when adsorbed with fullerene (2022).
Corrosion Inhibition
Research by Yadav et al. (2016) demonstrated the use of pyranopyrazole derivatives, structurally similar to the compound , as corrosion inhibitors for mild steel in acidic solutions, highlighting its potential in industrial applications (Yadav et al., 2016).
Crop Protection Applications
A study by Plem et al. (2015) synthesized a series of pyrazoles, including 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, for potential use in crop protection, indicating its utility in agricultural chemistry (Plem et al., 2015).
Eigenschaften
IUPAC Name |
5-amino-1-(3-fluoro-2-methoxyphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWMGXBKYHEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





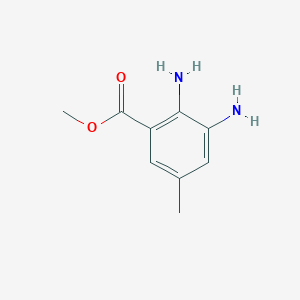

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
amine](/img/structure/B1400505.png)
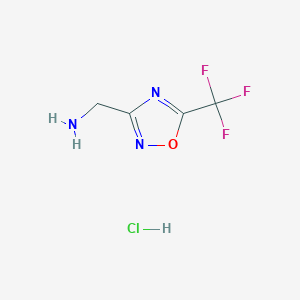
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)
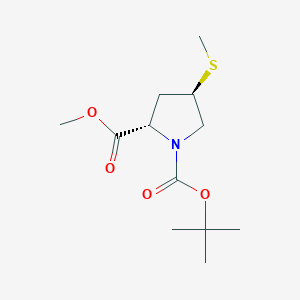
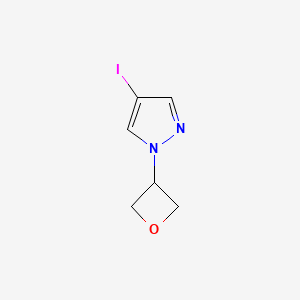
amine](/img/structure/B1400515.png)
